delta-5(6)-Norethindrone

Description

Contextualization within Steroid Chemical Research

Delta-5(6)-Norethindrone, also known as 17α-Ethynyl-19-nor-Δ-5(6)-androsten-17β-ol-3-one, is a compound situated within the field of steroid chemistry, primarily recognized in academic and pharmaceutical research as a known impurity and a related substance of Norethindrone (B1679910) and its acetate (B1210297) form. medchemexpress.euveeprho.commedchemexpress.comlgcstandards.commedchemexpress.com Norethindrone itself is a synthetic progestational hormone, classified as a second-generation progestin derived from 19-nortestosterone. nih.govdrugbank.com As an impurity, this compound is of significant interest in the context of pharmaceutical quality control, analytical method development, and stability testing of Norethindrone-containing products. clearsynth.comresearchgate.netlongdom.org

The study of such impurities is a critical aspect of drug development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs). innovareacademics.in Research in this area focuses on developing sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), to detect, quantify, and control the levels of this compound and other related substances in Norethindrone tablets. researchgate.netlongdom.orgresearchgate.net In some literature, the compound is also referred to as an anabolic agent. medchemexpress.eumedchemexpress.com

Nomenclature and Chemical Identity in Academic Literature

The precise identification of chemical compounds is fundamental in scientific research. This compound and its acetate derivative are identified through systematic naming conventions and a variety of synonyms used across academic and regulatory literature.

The systematic name for a chemical compound provides an unambiguous description of its molecular structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the acetate form of the compound is named [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate. lgcstandards.comclearsynth.comnih.gov

Other systematic names for the non-acetylated and acetylated forms found in chemical databases include:

17-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one ncats.ioesschemco.compharmaffiliates.com

(17α)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one esschemco.compharmaffiliates.com

3-Oxo-19-nor-17α-pregn-5-en-20-yn-17-yl acetate veeprho.comlgcstandards.comcymitquimica.com

19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)- nih.gov

These names precisely define the steroid's carbon skeleton, the position of the double bond (Δ-5(6)), the functional groups (ketone, hydroxyl, ethynyl), and the stereochemistry.

Interactive Data Table: Chemical Identity of this compound and its Acetate

| Identifier | Value (this compound) | Value (this compound Acetate) |

| Molecular Formula | C₂₀H₂₆O₂ ncats.ioesschemco.compharmaffiliates.com | C₂₂H₂₈O₃ veeprho.comlgcstandards.comnih.gov |

| Molecular Weight | 298.43 g/mol esschemco.com | 340.46 g/mol veeprho.comlgcstandards.comclearsynth.com |

| CAS Number | 22933-71-7 medchemexpress.comesschemco.compharmaffiliates.com | 1175129-26-6 veeprho.comclearsynth.comnih.gov |

The most prevalent designation is Norethindrone Impurity C or Norethisterone Impurity C , as listed in the European Pharmacopoeia (EP). researchgate.netncats.ioesschemco.comcymitquimica.com This highlights its status as a monitored impurity in the quality control of the active pharmaceutical ingredient Norethindrone. researchgate.netresearchgate.net

Interactive Data Table: Synonyms for this compound and its Acetate

| Form | Synonym |

| This compound | Δ-5(6)-Norethindrone esschemco.compharmaffiliates.com |

| delta-5(6)-Didehydronorethindrone ncats.io | |

| 17α-Ethynyl-19-nor-Δ-5(6)-androsten-17β-ol-3-one medchemexpress.eumedchemexpress.commedchemexpress.com | |

| Norethisterone Impurity C (EP) esschemco.compharmaffiliates.com | |

| This compound Acetate | Norethindrone Acetate EP Impurity C veeprho.comlgcstandards.comcymitquimica.com |

| Norethindrone Acetate 5,6-Dehydro Impurity veeprho.com | |

| 5,6-Didehydronorethindrone acetate nih.gov | |

| delta-5(6)-Didehydronorethindrone acetate nih.gov |

Historical Academic Perspectives on Related Nor-Steroid Synthesis

The existence and study of this compound are intrinsically linked to the history of the synthesis of its parent compound, Norethindrone, and the broader class of 19-norsteroids.

The term "norsteroids" was first conceptualized by the American chemist Russell Marker to describe steroids that have had a carbon atom removed from their core structure. mdpi.com This structural modification can significantly alter the biological properties of the parent steroid. mdpi.com The class of 19-norsteroids, which lack the methyl group at the C-10 position, became a major focus of mid-20th-century pharmaceutical research. nih.gov

A landmark achievement in this field was the first synthesis of a potent, orally active progestin, norethindrone, in 1951. nih.govasu.edu This was accomplished by a team of researchers led by Carl Djerassi at Syntex, S.A. in Mexico City. nih.govasu.edu The initial synthetic goal was not for contraception but for the management of gynecological disorders. nih.govasu.edu This pioneering work was built upon earlier discoveries, such as Russell Marker's method for synthesizing hormones from diosgenin, a steroid found in Mexican yams, which established Syntex as a key center for hormone research. asu.eduresearchgate.net

The initial synthesis of norethindrone was derived from testosterone. nih.gov Following this breakthrough, the field of steroid synthesis evolved rapidly. Research efforts were directed towards improving synthetic efficiency and developing new analogs with more specific biological activities. nih.gov A key trend was the move to synthesize molecules that more closely resembled natural progesterone (B1679170) to minimize interactions with other steroid receptors. nih.gov

The work of chemists like Arthur John Birch was also highly influential in the development of 19-norsteroid chemistry. researchgate.net The evolution of synthetic pathways has been paralleled by advancements in analytical chemistry. The need to identify and control impurities like this compound, which can arise during synthesis or degradation, spurred the development of increasingly sophisticated chromatographic techniques, progressing from HPLC to UPLC methods for more efficient and sensitive analysis of these compounds. researchgate.netlongdom.orginnovareacademics.in

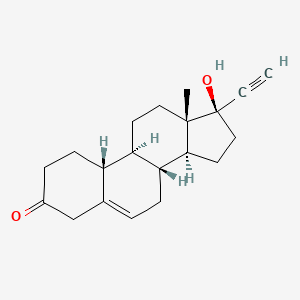

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUHXSBTSDAML-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858215 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-71-7 | |

| Record name | delta-5(6)-Didehydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies

Formation as a Chemical Transformation Product

Delta-5(6)-Norethindrone is most frequently encountered as a product of the chemical transformation or degradation of Norethindrone (B1679910) and its derivatives, such as Norethindrone Acetate (B1210297). ijpsjournal.comvulcanchem.com Its presence is a key indicator of product stability in pharmaceutical formulations.

The oxidation of Norethindrone and Norethindrone Acetate can lead to a variety of transformation products. researchgate.net Studies on formulated drug products have shown that oxidation affects the A and B rings of the steroid. researchgate.net The formation of this compound can be a consequence of these oxidative pathways. For instance, the oxidation of a heteroannular 3,5-dienyl acetate derivative of Norethindrone Acetate has been shown to produce 6-hydroxy and 6-keto derivatives. researchgate.net The subsequent elimination of these functional groups, particularly under acidic or thermal stress, could readily lead to the formation of a double bond at the delta-5(6) position.

Forced degradation studies are routinely performed to understand the stability of pharmaceutical compounds. These studies have identified this compound as a significant degradation product of Norethindrone under various stress conditions. ijpsjournal.com

Key degradation pathways include:

Acid Hydrolysis : Treatment of Norethindrone with strong acids (e.g., 5N HCl at 70°C) results in its degradation, with this compound being one of the identified products. ijpsjournal.com This is likely due to acid-catalyzed isomerization of the native delta-4(5) double bond.

Base Hydrolysis : Exposure to basic conditions (e.g., 2N NaOH at 70°C) also leads to the formation of various impurities, including the delta-5(6) isomer. ijpsjournal.com

Thermal Degradation : When subjected to high temperatures (e.g., 105°C for 72 hours), Norethindrone undergoes degradation, yielding a profile of impurities that includes this compound. ijpsjournal.com

These findings are crucial for the development of stability-indicating analytical methods, such as HPLC, which are designed to separate and quantify the active compound from its potential degradation products, including this compound. ijpsjournal.com

Derivatization and Analog Synthesis for Research Purposes

The strategic modification of the this compound core structure is crucial for elucidating structure-activity relationships (SAR) and for developing probes to investigate biological pathways. Methodologies for creating a diverse library of analogs are foundational to these research endeavors.

Preparation of Chemically Modified Analogs

While specific literature detailing a broad range of chemically modified analogs of this compound is not extensively available, synthetic strategies can be extrapolated from the well-established chemistry of norethindrone and other 19-norsteroids. The presence of the Δ⁵ double bond and the ketone at the C3 position are key functionalities for derivatization.

One common modification involves the introduction of substituents at various positions on the steroid nucleus to probe the steric and electronic requirements of biological targets. For instance, alkylation or halogenation at positions C2, C4, C6, or C16 could be explored. The synthesis of such analogs would likely commence from a suitable 19-norsteroid precursor, with the Δ⁵(⁶) double bond being introduced at a key step, potentially through the dehydration of a 5-hydroxy intermediate.

Another avenue for analog synthesis is the modification of the 17α-ethynyl group. This functional group is critical for the biological activity of many progestins and offers a site for various chemical transformations. For example, the terminal alkyne can be converted to other functional groups, such as nitriles, esters, or small heterocyclic rings, to investigate the impact of these changes on biological activity.

The following table outlines potential synthetic modifications to the this compound scaffold for the generation of novel analogs for research purposes.

| Modification Site | Potential Functional Group Introduction | Synthetic Approach (Hypothetical) | Research Purpose |

| C2/C4 | Halogenation (e.g., -Br, -Cl) | Electrophilic halogenation of an enol ether intermediate. | Probing electronic effects on receptor binding. |

| C6 | Alkylation (e.g., -CH₃) | Conjugate addition to a Δ⁴⁻³-keto precursor prior to Δ⁵ isomer formation. | Investigating steric hindrance at the A/B ring junction. |

| C17-ethynyl | Triazole formation | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Development of fluorescent probes or affinity labels. |

| C3-ketone | Oxime or hydrazone formation | Condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives. | Creation of prodrugs or compounds with altered metabolic stability. |

It is important to note that the synthesis of these analogs would require careful consideration of stereoselectivity, particularly at the C5 and C10 positions, to ensure the desired isomeric purity.

Synthesis of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of action, metabolism, and pharmacokinetic properties of bioactive molecules. The synthesis of labeled this compound, incorporating isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13/14 (¹³C/¹⁴C), is essential for these in-depth studies.

Deuterium Labeling: Deuterated analogs of norethindrone, such as Norethindrone-d6, are commercially available as reference standards. nih.gov The synthesis of a deuterated version of this compound would likely involve the use of deuterated reagents at specific steps of the synthetic pathway. For example, reduction steps could be performed using deuterium gas or deuterium-donating reagents to introduce the label at specific positions. The stability of the label's position would be a critical consideration in the synthetic design.

Radiolabeling (Tritium and Carbon-14): For highly sensitive applications such as receptor binding assays and metabolic fate studies, radiolabeled analogs are often required. The introduction of tritium can sometimes be achieved through catalytic exchange reactions on the final compound or a late-stage intermediate.

The synthesis of carbon-14 (B1195169) labeled this compound would necessitate the incorporation of a ¹⁴C-labeled precursor early in the synthetic route. For instance, a ¹⁴C-labeled methylating agent could be used to introduce the C18 methyl group, or a ¹⁴C-labeled ethynylating reagent could be employed for the introduction of the 17α-ethynyl group. Such syntheses are typically complex, multi-step processes requiring specialized facilities for handling radioactive materials.

The following table summarizes potential isotopic labeling strategies for this compound.

| Isotope | Labeling Position (Hypothetical) | Potential Synthetic Precursor/Reagent | Application in Mechanistic Studies |

| ²H (Deuterium) | C2, C4, C6 | Deuterated solvents or reducing agents. | Pharmacokinetic studies (isotope dilution mass spectrometry). |

| ³H (Tritium) | Various positions | Tritiated water or gas in exchange reactions. | High-sensitivity receptor binding assays. |

| ¹⁴C (Carbon-14) | C18-methyl or C17-ethynyl | [¹⁴C]Methyl iodide or [¹⁴C]acetylene. | In vivo metabolism and disposition studies (ADME). |

The availability of these labeled compounds would significantly advance the understanding of the biological role and metabolic pathways of this compound, moving beyond its current status as a mere impurity to a valuable tool in medicinal chemistry and chemical biology research.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow for delta-5(6)-Norethindrone, providing the means to separate it from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely adopted and validated technique for this purpose, while Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, offer enhanced resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD) has been developed and validated for the determination of Norethindrone (B1679910) and its impurities, including this compound, which is designated as Impurity C in several studies.

The development of a successful HPLC method hinges on the careful optimization of several key parameters to achieve adequate separation and quantification. For the analysis of this compound, a validated method utilizes a C18 stationary phase, which is a common choice for the separation of non-polar to moderately polar compounds. The mobile phase typically consists of a gradient mixture of water and acetonitrile, allowing for the effective elution of compounds with varying polarities over the course of the analytical run. The detection wavelength for this compound is specifically set at 210 nm to ensure optimal sensitivity. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness.

Table 1: Optimized HPLC-DAD Parameters for the Analysis of this compound

| Parameter | Specification |

| Stationary Phase | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water and Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min (Typical) |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Run Time | 55 minutes |

This validated HPLC-DAD method is instrumental in impurity profiling studies of Norethindrone. It allows for the accurate quantification of this compound and other related substances, ensuring that their levels are within the stringent limits set by regulatory authorities. The retention time for this compound under the specified conditions is approximately 15.67 minutes. The sensitivity of the method is demonstrated by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Table 2: Research Findings from HPLC-DAD Impurity Profiling of this compound

| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound (Impurity C) | 15.67 | 0.024 | 0.05 |

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)

To achieve even greater separation efficiency and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution and sensitivity. Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable compounds.

The coupling of chromatographic systems with mass spectrometry (MS) provides an unparalleled level of specificity and sensitivity for the identification and quantification of impurities.

UPLC-MS/MS: The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a highly effective technique for the analysis of Norethindrone acetate (B1210297) and its impurities. A method utilizing a Zorbax SB-C18 column (100 x 2.1 mm, 1.8 µm) with a water/acetonitrile gradient mobile phase at a flow rate of 0.4 mL/min has been reported for such analyses. Detection at 210 nm is suitable for certain impurities. This approach offers significant advantages in terms of speed and the ability to confirm the identity of trace-level impurities through their mass-to-charge ratio and fragmentation patterns.

GC-MS/MS: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of steroids and their metabolites. While specific methods for the direct analysis of this compound as an impurity are less commonly detailed in publicly available literature, GC-MS methods for Norethisterone and its metabolites have been developed. These methods often involve a derivatization step to increase the volatility and thermal stability of the analytes, followed by separation on a capillary column and detection by a mass spectrometer. The high selectivity of tandem mass spectrometry allows for the confident identification of compounds even in complex matrices.

Spectroscopic and Spectrometric Characterization in Research

The definitive structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. Commercial suppliers of the this compound reference standard typically provide a comprehensive certificate of analysis that includes data from Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H-NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum of this compound would be distinct from that of Norethindrone, particularly in the regions corresponding to the protons around the C5-C6 double bond.

Mass Spectrometry (MS): Mass spectrometry provides the accurate mass of the molecule and information about its fragmentation pattern. For this compound (C₂₀H₂₆O₂), the expected molecular weight is approximately 298.42 g/mol . The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure and can be used to differentiate it from its isomers and related compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the carbon-carbon triple bond of the ethynyl (B1212043) group, and the carbon-carbon double bond within the steroid nucleus. Comparison of this spectrum with that of Norethindrone would highlight differences arising from the position of the double bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and confirmation of molecular weights of compounds like this compound.

In the analysis of Norethindrone and its impurities, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), provides high sensitivity and specificity. This allows for the detection and identification of impurities, even at trace levels. The molecular mass of degradation products in stressed samples of the parent compound can be used to confirm their identity. nih.gov For this compound, the expected molecular weight is 298.42 g/mol , corresponding to its molecular formula C₂₀H₂₆O₂. MS analysis would be employed to confirm this molecular weight, providing crucial evidence for the compound's identification. pharmaffiliates.compharmaffiliates.com Furthermore, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the identity of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For the structural confirmation of this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy are essential.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for its vinyl, alkyl, hydroxyl, and ethynyl protons. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) of these signals are used to piece together the molecule's structure.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule. The ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the double bond, the ethynyl carbons, and the carbons of the steroid skeleton.

While specific spectral data for this compound is proprietary to chemical suppliers, it is a standard characterization technique used to confirm the identity and purity of reference standards for this compound. pharmaffiliates.comsynthinkchemicals.com The data obtained from NMR analysis is critical for unequivocally distinguishing it from Norethindrone and other related impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

O-H stretching of the hydroxyl group.

C≡C stretching of the terminal alkyne (ethynyl group).

C=O stretching of the ketone group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems in a molecule. In the context of analyzing Norethindrone and its impurities, UV detection is commonly coupled with High-Performance Liquid Chromatography (HPLC). The wavelength of maximum absorbance (λmax) is used for the detection and quantification of the compounds as they elute from the HPLC column. For the analysis of Norethindrone and its impurities, including this compound, detection wavelengths are typically set in the range of 210 nm to 256 nm. synthinkchemicals.comchemicalbook.comsynthinkchemicals.com

| Analytical Technique | Information Provided for this compound | Typical Application |

| Mass Spectrometry (MS) | Molecular weight confirmation (m/z ratio) | Structural elucidation, impurity identification |

| ¹H NMR Spectroscopy | Information on proton environments and connectivity | Definitive structure confirmation |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton | Definitive structure confirmation |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C≡C) | Functional group analysis, compound identity |

| UV-Vis Spectroscopy | Detection of chromophores (conjugated systems) | Quantification in conjunction with HPLC |

Method Validation Principles for Chemical Analysis

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The principles of method validation are established by international guidelines, such as those from the International Conference on Harmonisation (ICH). chemicalbook.comuobasrah.edu.iq These principles are applied to methods developed for the analysis of this compound, often as part of a broader method for analyzing related substances in Norethindrone.

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. synthinkchemicals.comchemicalbook.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemicalbook.com

For the analysis of an impurity like this compound, the linearity is typically evaluated from the Limit of Quantification (LOQ) to 150% of the impurity's specification limit. chemicalbook.com A series of standard solutions of varying concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The acceptance criterion for linearity is typically a correlation coefficient (r²) of not less than 0.99. synthinkchemicals.comsynthinkchemicals.com

Accuracy and Precision

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. synthinkchemicals.com It is often determined by performing recovery studies. synthinkchemicals.com This involves spiking a sample matrix (like a placebo) with a known amount of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). synthinkchemicals.com The percentage of the analyte recovered is then calculated. The method is considered accurate if the recovery is within an acceptable range. synthinkchemicals.comuobasrah.edu.iq

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chemicalbook.com Precision is evaluated at three levels:

Repeatability (System Precision): This assesses the precision under the same operating conditions over a short interval. It is typically determined by performing multiple injections of the same standard solution. synthinkchemicals.com

Method Precision: This evaluates the precision of the entire analytical procedure, from sample preparation to final result. It involves analyzing multiple, individual preparations of a sample. chemicalbook.com

Intermediate Precision (Ruggedness): This expresses the within-laboratory variations, such as performing the analysis on different days, with different analysts, or on different equipment. chemicalbook.comsynthinkchemicals.com

The precision is usually expressed as the Relative Standard Deviation (%RSD) of the results. The acceptance criteria for %RSD vary depending on the level of precision being tested but are generally required to be below a certain threshold (e.g., <5% or <10%) to demonstrate that the method is precise. chemicalbook.comsynthinkchemicals.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to measure the analyte in the presence of other components. | No interference from impurities, degradants, or placebo at the analyte's retention time. chemicalbook.com |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. chemicalbook.comsynthinkchemicals.com |

| Accuracy | Closeness of the measured value to the true value. | Recovery within a predefined range (e.g., 95% - 105%). uobasrah.edu.iq |

| Precision (%RSD) | Agreement among a series of measurements. | %RSD should be within specified limits (e.g., <5% for system precision). chemicalbook.comsynthinkchemicals.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics in analytical chemistry, defining the sensitivity of a method. The LOD represents the lowest concentration of an analyte that can be reliably detected above the background noise of the system, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the analysis of pharmaceutical compounds and their impurities, establishing these limits is essential for ensuring product quality and safety.

For this compound, which is a known impurity of Norethindrone, specific and sensitive analytical methods are required for its detection and quantification. ijpsjournal.com A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with a diode array detector (DAD) has been developed and validated for the determination of Norethindrone and its related substances, including this compound (referred to as Impurity C in the study). ijpsjournal.com

The determination of LOD and LOQ for this compound was performed in accordance with the International Conference on Harmonisation (ICH) guidelines. ijpsjournal.com These values are instrumental in the quality control of Norethindrone, ensuring that the levels of this specific impurity are maintained below acceptable thresholds.

The reported LOD and LOQ for this compound, as determined by a validated RP-HPLC-DAD method, are presented in the table below.

| Parameter | This compound |

| Limit of Detection (LOD) | 0.024 |

| Limit of Quantification (LOQ) | 0.05 |

This method demonstrated high sensitivity for the detection and quantification of this compound, among other impurities. The validation of this analytical procedure confirms its suitability for routine quality control analysis of Norethindrone tablets. ijpsjournal.com The ability to accurately quantify impurities at very low levels is a testament to the advancements in modern analytical instrumentation and methodologies.

Chemical Stability and Degradation Pathways

Stress Degradation Studies on delta-5(6)-Norethindrone and Related Structures

Stress testing exposes the compound to conditions exceeding those of accelerated stability studies to elucidate its intrinsic stability. longdom.orgvulcanchem.com These studies for Norethindrone (B1679910) and its related impurities typically involve acidic, basic, oxidative, thermal, and photolytic stress. ijpsjournal.comlongdom.orgvulcanchem.com

The stability of this compound under hydrolytic conditions is a key parameter in its chemical profile. Although the core steroid structure of Norethindrone lacks readily hydrolyzable groups, related structures with ester functions, such as Norethindrone Acetate (B1210297), can undergo hydrolysis to cleave the ester group. vulcanchem.comchemicalbook.com Forced degradation studies on Norethindrone have been conducted using strong acidic and basic conditions to induce degradation.

Under acidic conditions (e.g., 5 N HCl at 70°C), the molecule can undergo rearrangements. The presence of the double bond at the 5(6) position makes the molecule susceptible to acid-catalyzed isomerization. In basic conditions (e.g., 2N NaOH at 70°C), similar rearrangements and degradation can occur, although the specific mechanisms may differ. longdom.org

Table 1: Representative Conditions for Hydrolytic Stress Testing

| Stress Condition | Reagent | Temperature | Duration |

|---|---|---|---|

| Acid Hydrolysis | 5 N HCl | 70°C | 3 hours |

| Base Hydrolysis | 2 N NaOH | 70°C | 3 hours |

Data derived from forced degradation studies on the parent compound, Norethindrone. longdom.org

The delta-5(6) double bond in the B-ring of the steroid nucleus is a primary site for oxidative attack. nih.gov Studies on related norethindrone structures have shown that oxidation can lead to the formation of several transformation products. nih.gov Common laboratory conditions for inducing oxidative degradation involve the use of hydrogen peroxide (e.g., 50% H₂O₂ at 70°C). longdom.org

The primary mechanism involves the oxidation of the A and/or B rings. nih.gov For derivatives of Norethindrone Acetate with a dienyl structure, oxidation results in the formation of 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto derivatives. nih.gov Given its structure, this compound is expected to follow similar oxidative pathways, leading to hydroxylation or ketonization at the C6 position.

Thermal stability is assessed by exposing the compound to high temperatures over an extended period (e.g., 105°C for 72 hours). longdom.org While specific data on the thermal degradation profile of pure this compound is limited, studies on Norethindrone indicate that significant degradation can be induced under such conditions. longdom.org The energy input from thermal stress can be sufficient to overcome activation barriers for various reactions, potentially leading to isomerization or decomposition.

Compounds with chromophores that absorb light at wavelengths greater than 290 nm are potentially susceptible to photolysis by sunlight. chemicalbook.com Norethindrone and its isomers, including this compound, contain a conjugated ketone system which acts as a chromophore. chemicalbook.com Consequently, exposure to light, particularly UV light, can induce degradation. longdom.org Standardized photostability testing involves exposure to a controlled output of both cool white fluorescent and near-ultraviolet light (e.g., 1.2 million lux hours and 200 watt hours/m²). longdom.org This energy can promote photochemical reactions, leading to the formation of various photodegradants.

Table 2: Summary of Stress Degradation Conditions

| Stress Factor | Condition | Potential Transformation |

|---|---|---|

| Oxidation | 50% H₂O₂ / 70°C / 3 hours | Hydroxylation, Ketonization |

| Thermal | 105°C / 72 hours | Isomerization, Decomposition |

| Photolytic | 1.2 million lux hours UV light | Photochemical reactions |

Data derived from forced degradation studies on the parent compound, Norethindrone. longdom.org

Identification of Degradation Products and Impurities

The analysis of forced degradation samples is crucial for identifying impurities and degradation products. High-performance liquid chromatography (HPLC) with a diode array detector (DAD) is a common technique for separating and quantifying these compounds. ijpsjournal.comlongdom.org

Once degradation products are separated, their structures are elucidated using various analytical techniques. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H-NMR) helps in determining the precise arrangement of atoms. synthinkchemicals.com Infrared (IR) spectroscopy can identify functional groups present in the molecule. synthinkchemicals.com

Through these methods, several process impurities and degradation products related to Norethindrone have been identified. ijpsjournal.com The oxidation of Norethindrone derivatives is known to yield products such as 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto Norethindrone Acetate. nih.gov These compounds serve as important reference standards in the quality control of pharmaceutical products containing Norethindrone. nih.gov

Impurity Profiling and Control Strategies in Chemical Synthesis

The synthesis of Norethindrone can result in the formation of various impurities, one of which is the isomeric compound this compound, also known as Norethindrone Impurity C. acanthusresearch.comesschemco.comsincopharmachem.comsynthinkchemicals.com The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling and the implementation of effective control strategies are paramount during the chemical synthesis process.

Impurity Profile of Norethindrone:

The manufacturing process of Norethindrone can generate several process-related impurities and degradation products. Besides this compound (Impurity C), other known impurities include Norandrostenedione (Impurity A), Norethindrone enolether (Impurity B), and delta-5(10)-Norethindrone (Impurity D). ijpsjournal.comlongdom.orgresearchgate.net The structural similarity between these impurities and the active pharmaceutical ingredient (API) presents a significant analytical challenge. bohrium.com

Control Strategies for Impurities:

Effective control of impurities in the synthesis of Norethindrone involves a multi-faceted approach, encompassing the entire manufacturing process from raw materials to the final product.

Raw Material Control: The quality of starting materials and reagents is a critical factor. Sourcing high-purity raw materials and implementing stringent quality control checks can significantly reduce the introduction of potential impurities at the outset.

Process Optimization: The formation of this compound is often linked to specific reaction conditions during synthesis. Optimizing parameters such as temperature, pressure, reaction time, and the choice of catalysts and solvents can minimize the formation of this and other isomeric impurities. nih.gov For instance, the choice of catalyst in hydrogenation steps can influence the stereoselectivity of the reaction and reduce the formation of unwanted isomers. nih.gov

In-Process Controls: Continuous monitoring of the reaction mixture at various stages of the synthesis is crucial. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to track the formation of impurities in real-time. google.comresearchgate.net This allows for immediate adjustments to the process parameters if impurity levels exceed predefined limits.

Purification Techniques: After the synthesis is complete, purification steps are essential to remove any remaining impurities. Techniques such as crystallization, chromatography (including preparative HPLC), and filtration are commonly used to isolate the desired API from its impurities. google.comresearchgate.net The choice of solvent and crystallization conditions can be optimized to selectively crystallize the API, leaving impurities in the mother liquor. researchgate.net

Analytical Method Validation: Robust and validated analytical methods are necessary for the accurate detection and quantification of impurities. Stability-indicating HPLC methods with diode-array detection (DAD) have been developed to separate and quantify Norethindrone and its impurities, including this compound. ijpsjournal.comlongdom.orgresearchgate.net These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. ijpsjournal.comlongdom.orgresearchgate.net

| Impurity Name | Impurity Designation | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | Impurity C | C20H26O2 | 22933-71-7 |

| Norandrostenedione | Impurity A | C18H24O2 | 734-32-7 |

| Norethindrone enolether | Impurity B | - | - |

| delta-5(10)-Norethindrone | Impurity D | C20H26O2 | 31528-46-8 |

Long-Term Chemical Stability Assessment

The long-term chemical stability of this compound, both as an individual compound and as an impurity within the Norethindrone API, is a critical aspect of pharmaceutical quality. Stability studies are conducted to understand how the compound's integrity is affected by various environmental factors over time.

Influence of Storage Conditions on Compound Integrity

The stability of this compound can be influenced by several storage conditions, including temperature, humidity, and light. Forced degradation studies are performed to predict the degradation pathways and to develop stability-indicating analytical methods. patsnap.com

Temperature: Elevated temperatures can accelerate the degradation of many pharmaceutical compounds. Thermal degradation studies on Norethindrone have shown the formation of various degradation products. patsnap.com While specific data on the thermal stability of isolated this compound is limited, it is expected to be susceptible to degradation at high temperatures.

Humidity: The presence of moisture can promote hydrolytic reactions. For compounds with ester or other hydrolyzable functional groups, high humidity can lead to significant degradation.

Light: Photostability studies are conducted to determine the effect of light exposure on the compound. Exposure to UV or visible light can induce photolytic degradation, leading to the formation of new impurities.

pH: The stability of this compound in solution is also dependent on the pH. Hydrolysis can be catalyzed by both acidic and basic conditions. patsnap.com

| Storage Condition | Potential Impact on this compound |

|---|---|

| Elevated Temperature | Accelerated degradation, potential for isomerization or decomposition. |

| High Humidity | Potential for hydrolysis of functional groups. |

| Light Exposure | Risk of photolytic degradation and formation of new impurities. |

| Acidic/Basic Conditions | Catalysis of hydrolytic degradation. |

Kinetic Studies of Chemical Decomposition

Kinetic studies are essential for understanding the rate at which a compound decomposes and for predicting its shelf-life under various storage conditions. These studies involve determining the order of the degradation reaction, the rate constant, and the activation energy.

While specific kinetic studies focusing solely on the decomposition of this compound are not widely available in the public domain, the principles of chemical kinetics are applied in the broader context of Norethindrone stability studies. The degradation of Norethindrone and the formation of its impurities, including this compound, are monitored over time under accelerated and long-term storage conditions.

The data obtained from these studies can be used to model the degradation kinetics, often following first-order or second-order rate equations. The Arrhenius equation can then be used to estimate the degradation rate at different temperatures, which is crucial for establishing appropriate storage conditions and expiration dates for the pharmaceutical product.

Biochemical Transformations and Pathways Non Human Biological Systems / Theoretical Studies

Enzymatic Interconversions in Steroidogenesis Models

In theoretical and non-human biological models, the metabolic pathway of delta-5(6)-Norethindrone is predicted to begin with its isomerization to the more common Δ4 configuration (Norethindrone). Once this conversion occurs, the molecule becomes a substrate for the same enzymes that metabolize other 3-oxo-Δ4-steroids, including endogenous hormones and related synthetic progestins.

Role of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a class of oxidoreductases that play a critical role in the pre-receptor modulation of steroid hormones by interconverting active and inactive forms. Following the potential isomerization of this compound to Norethindrone (B1679910), HSDs would be key enzymes in its subsequent metabolism. The primary transformations would involve the reduction of the 3-keto group.

The main enzymes involved in the metabolism of the A-ring of Norethindrone are 3α- and 3β-hydroxysteroid dehydrogenases. nih.gov These enzymes catalyze the conversion of the 3-oxo group to a 3-hydroxyl group, leading to the formation of 3α- and 3β-hydroxy metabolites. This process typically follows the reduction of the A-ring's double bond by 5α- or 5β-reductases. The resulting tetrahydronorethindrone (B1256507) metabolites, such as 3α,5α-tetrahydronorethindrone, are major products found in metabolic studies of Norethindrone. nih.gov

Table 1: HSD-Mediated Transformations on Norethindrone Metabolites This table is based on the known metabolism of Norethindrone, the Δ4 isomer.

| Enzyme | Substrate (Post-Reductase Action) | Product | Function |

| 3α-HSD | 5α-Dihydronorethindrone | 3α,5α-Tetrahydronorethindrone | Reduction of 3-keto group |

| 3β-HSD | 5α-Dihydronorethindrone | 3β,5α-Tetrahydronorethindrone | Reduction of 3-keto group |

Reductase-Mediated Transformations (e.g., 5α- and 5β-reductase)

The reduction of the A-ring is a pivotal step in the metabolism of 3-oxo-Δ4-steroids. This reaction is catalyzed by 5α- and 5β-reductases, which irreversibly reduce the double bond between carbons 4 and 5. nih.gov For this transformation to occur, this compound must first be isomerized to Norethindrone, which possesses the requisite Δ4 double bond.

Once Norethindrone is formed, it serves as a substrate for these reductases.

5α-Reductase: This enzyme converts Norethindrone to 5α-dihydronorethindrone. The resulting 5α-reduced metabolites appear to retain some biological activity. nih.gov

5β-Reductase: This enzyme converts Norethindrone to 5β-dihydronorethindrone. In contrast to their 5α-counterparts, 5β-reduced metabolites are generally considered inactive. nih.gov

The principal A-ring reduced metabolite of Norethindrone is 5α-dihydronorethindrone. medcraveebooks.com These dihydro- and subsequent tetrahydro-metabolites are significant products of Norethindrone's metabolic pathway. medcraveebooks.com

Cytochrome P450 Enzymes in Steroid Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are central to the Phase I metabolism of a vast array of xenobiotics, including synthetic steroids. nih.gov In vitro studies have identified several human CYP enzymes responsible for the biotransformation of Norethindrone, primarily through hydroxylation at various positions on the steroid nucleus.

The primary CYP enzyme responsible for the further metabolism of Norethindrone is CYP3A4 . nih.gov Studies using recombinant human CYP enzymes have shown that rCYP3A4 is responsible for the hydroxylation of Norethindrone. nih.gov Other enzymes, such as CYP2C9 and CYP2C19, are also implicated, particularly in the bioactivation of precursor compounds like lynestrenol (B534155) into Norethindrone. nih.gov Fungal and bacterial models of biotransformation have also demonstrated that Norethindrone can be hydroxylated at multiple positions, including C-1β, C-6β, C-10β, and C-11β, showcasing the broad catalytic potential of microbial CYP enzymes. researchgate.net

This compound in Steroid Metabolic Trees (Theoretical and Comparative Biochemistry)

The structural configuration of this compound as a Δ5-3-ketosteroid is biochemically significant, as it places the compound at a critical juncture between the Δ5 and Δ4 steroidogenic pathways.

Positioning within Δ4 and Δ5 Steroidogenic Pathways

Natural steroidogenesis proceeds via two main pathways: the Δ5 pathway, which involves intermediates with a double bond at C5-C6 (e.g., Pregnenolone, Dehydroepiandrosterone), and the Δ4 pathway, with intermediates having a double bond at C4-C5 (e.g., Progesterone (B1679170), Androstenedione). The crucial link between these pathways is the conversion of Δ5 intermediates to Δ4 intermediates, a reaction involving two enzymatic activities: 3β-hydroxysteroid dehydrogenase and Δ5-3-ketosteroid isomerase.

This compound is a synthetic analog of a Δ5-3-ketosteroid intermediate. A key step in natural steroid synthesis is the isomerization of the β,γ-unsaturated double bond of a Δ5-3-ketosteroid to the α,β-conjugated position to form a Δ4-3-ketosteroid. nih.gov This reaction is catalyzed with high efficiency by the enzyme Δ5-3-ketosteroid isomerase (KSI) in bacteria. researchgate.net In mammalian tissues, this isomerase activity is prominently displayed by the human glutathione S-transferase A3-3 (hGST A3-3) . nih.gov Some 3β-HSD enzymes may also possess isomerase activity. nih.gov

Therefore, this compound is positioned as a substrate for this isomerization step, which would convert it directly into Norethindrone. This conversion is the theoretical gateway for its entry into the established Δ4 metabolic cascade.

Table 2: Positioning of this compound in Steroidogenic Pathways

| Compound | Pathway | Key Structural Feature | Potential Enzymatic Conversion | Product |

| This compound | Δ5 Pathway Analog | 3-keto group, C5-C6 double bond | Δ5-3-Ketosteroid Isomerase (or equivalent) | Norethindrone |

| Norethindrone | Δ4 Pathway Analog | 3-keto group, C4-C5 double bond | 5α/5β-Reductase, HSDs, CYPs | Reduced and hydroxylated metabolites |

Potential as an Intermediate or Product in Hypothetical Biochemical Routes

Given the high catalytic efficiency of ketosteroid isomerases, it is plausible to hypothesize that if this compound were present in a biological system, it would function as a transient intermediate. Its biochemical route would be characterized by a rapid, enzyme-catalyzed isomerization to Norethindrone.

A hypothetical biochemical route can be proposed:

Isomerization: this compound is converted to Norethindrone via ketosteroid isomerase activity. This step is likely to be rapid and efficient, making the parent Δ5 compound difficult to detect as it would not accumulate.

A-Ring Reduction: The resulting Norethindrone (a Δ4-steroid) becomes a substrate for 5α- and 5β-reductases, leading to the formation of 5α- and 5β-dihydronorethindrone.

3-Keto Reduction: The dihydro-metabolites are then acted upon by 3α- and 3β-HSDs to form various tetrahydronorethindrone isomers.

Hydroxylation: Concurrently, the Norethindrone molecule or its reduced metabolites can be hydroxylated by CYP450 enzymes (e.g., CYP3A4) at various positions on the steroid core.

Conjugation: Finally, the hydroxylated and reduced metabolites would undergo Phase II conjugation (e.g., glucuronidation, sulfation) to facilitate excretion, as is observed for Norethindrone. nih.gov

In this model, this compound is not a metabolic endpoint but rather a precursor or intermediate whose biochemical significance lies in its potential for conversion into the more widely studied and biologically relevant Norethindrone.

Interaction with Cellular Components (Molecular Level, Non-Clinical)

Interaction with Cellular Components (Molecular Level, Non-Clinical)

At the molecular level, the interaction of this compound with cellular components, particularly steroid-modifying enzymes, is of critical interest for understanding its biochemical activity and potential effects.

The binding of this compound to steroid-modifying enzymes is a crucial determinant of its metabolic clearance and potential for biological activity. The primary enzymes involved in the metabolism of the parent compound, norethindrone, are members of the cytochrome P450 family and hydroxysteroid dehydrogenases.

Cytochrome P450 Enzymes: In vitro studies have identified CYP3A4 as the primary enzyme responsible for the hydroxylation of norethindrone. nih.gov CYP2C9 and CYP2C19 also play a role in its metabolism. nih.gov It is highly probable that this compound also serves as a substrate for these enzymes, undergoing oxidative metabolism. The specific kinetics of these interactions, however, have not been extensively detailed in the available literature.

Hydroxysteroid Dehydrogenases (HSDs): The enzymes 3α- and 3β-HSD, along with 5α- and 5β-reductases, are instrumental in the reduction of the A-ring of norethindrone, leading to various metabolites. vulcanchem.comwikipedia.orgdrugbank.com One study has specifically investigated the inhibitory potential of norethindrone on delta-5-3-beta-hydroxysteroid dehydrogenase in rat Leydig cells and found no significant inhibition. nih.gov This suggests that while HSDs may metabolize norethindrone and its isomers, the parent compound does not act as a potent inhibitor of this particular enzyme. The interaction of this compound with this and other HSDs warrants further investigation to fully characterize its metabolic profile.

The following table summarizes the key enzymes involved in the metabolism of the parent compound, norethindrone, which are likely to interact with this compound.

| Enzyme Family | Specific Enzyme(s) | Type of Reaction |

| Cytochrome P450 | CYP3A4, CYP2C9, CYP2C19 | Hydroxylation |

| Reductases | 5α-reductase, 5β-reductase | Reduction |

| Hydroxysteroid Dehydrogenases | 3α-HSD, 3β-HSD | Reduction |

Non-Receptor Mediated Biochemical Effects

Beyond direct receptor binding, steroid hormones and their metabolites can elicit biochemical effects through non-receptor-mediated pathways. For norethindrone and its isomers, these effects are an emerging area of research.

One notable non-receptor-mediated effect of norethindrone involves the progesterone receptor membrane component 1 (PGRMC1). Studies have demonstrated that norethindrone can stimulate the proliferation of MCF-7 breast cancer cells in vitro. wikipedia.org This proliferative effect is not mediated by classical nuclear progesterone receptors but is instead dependent on PGRMC1. wikipedia.orgnih.govtandfonline.comnih.gov Research using animal models with xenografts of human breast cancer cells has shown that tumor growth is significantly increased with norethisterone treatment in the presence of PGRMC1. nih.govtandfonline.com This suggests a novel pathway through which certain progestins may influence cell growth and proliferation. Given that this compound is a closely related isomer, it is conceivable that it may also interact with PGRMC1 and participate in similar non-receptor-mediated signaling pathways. However, direct experimental evidence for this interaction is currently lacking.

Further in vitro studies have indicated that norethindrone can influence cellular dynamics by affecting Ag-Nors (silver-staining nucleolar organizer regions) and DNA/RNA synthesis in Ishikawa cells. Norethindrone was observed to cause the dispersion of Ag-Nors from the nucleoli into the nuclear matrix and induce nucleolar segregation. These findings point to non-genomic actions of norethindrone that could impact cellular function and replication. The extent to which this compound shares these properties remains to be elucidated through specific investigation.

Theoretical and Computational Investigations in Chemical Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and their interactions with biological targets.

Conformational Analysis and Energy Landscapes

The biological activity of a steroid hormone is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For steroid molecules, which possess a rigid four-ring core, conformational flexibility primarily arises from the A-ring and side chains. nih.gov

While no specific conformational analysis studies on delta-5(6)-norethindrone are available, research on other steroids, such as dehydroepiandrosterone (B1670201) (DHEA), has shown that these molecules can adopt different conformations in various environments, such as in a lipid membrane compared to a crystalline state. nih.gov It is plausible that the introduction of the double bond at the 5(6)-position in the A-ring of norethindrone (B1679910) would alter its conformational landscape compared to the parent compound, which has a double bond at the 4(5)-position. This shift in electron density and geometry could influence its interaction with receptors.

Table 1: Comparison of Key Structural Features of Norethindrone and this compound

| Feature | Norethindrone | This compound |

| Molecular Formula | C₂₀H₂₆O₂ | C₂₀H₂₆O₂ |

| Molecular Weight | 298.42 g/mol | 298.42 g/mol |

| Position of C=C Double Bond in A-Ring | C4-C5 | C5-C6 |

| Key Functional Groups | 17α-ethynyl group, 17β-hydroxyl group, 3-keto group | 17α-ethynyl group, 17β-hydroxyl group, 3-keto group |

Computational Prediction of Interactions with Biological Macromolecules (e.g., enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is crucial for understanding how a drug like norethindrone, and by extension this compound, interacts with its biological targets, such as the progesterone (B1679170) receptor.

Docking studies performed on norethindrone have elucidated its binding patterns within the active sites of receptors like the human estrogen receptor and cyclooxygenase-2. researchgate.net These studies reveal the key amino acid residues involved in the interaction and the binding energy of the complex. For this compound, similar docking studies could be performed using the known crystal structures of relevant receptors. The altered position of the double bond would likely lead to a different binding orientation and affinity compared to norethindrone, potentially affecting its biological activity.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic properties of molecules, which govern their reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Predictions

Ab initio electronic structure calculations have been used to study norethisterone (norethindrone) and its derivatives. researchgate.net These studies analyze the distribution of electrons within the molecule, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and locations of these frontier orbitals are key indicators of a molecule's reactivity. For norethindrone, the HOMO and LUMO are located at the C4-C5 π-bond. researchgate.net

For this compound, the shift of the double bond to the C5-C6 position would undoubtedly alter the electronic landscape. Quantum chemical calculations would be necessary to determine the precise locations and energies of its HOMO and LUMO. This information would be invaluable for predicting its metabolic pathways and potential for chemical reactions.

Table 2: Predicted Electronic Properties of Steroid Isomers (Hypothetical based on related studies)

| Property | Norethindrone | This compound (Predicted) |

| HOMO Location | C4-C5 π-bond | Likely involving the C5-C6 π-bond |

| LUMO Location | C4-C5 π-bond | Likely involving the C5-C6 π-bond and C3-keto group |

| Predicted Reactivity Hotspot | A-ring double bond | A-ring double bond |

Spectroscopic Property Simulations (e.g., UV-Vis)

Computational methods can simulate various types of spectra, including UV-Vis absorption spectra. The prediction of UV-Vis spectra involves calculating the electronic excited states of a molecule. faccts.de The UV absorption of steroids is a well-studied area, with the position of the absorption maximum being highly dependent on the chromophore structure, particularly the arrangement of double bonds and carbonyl groups. acs.org

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are increasingly being used in drug discovery and development to analyze large datasets and build predictive models. nih.gov These approaches have been applied to steroids for various purposes, including predicting their biological activities and toxicities. researchgate.netnih.gov

For a compound like this compound, which is often considered an impurity of norethindrone, cheminformatics tools could be employed to predict its physicochemical properties, such as solubility and lipophilicity, based on its structure. Machine learning models, trained on large datasets of steroid compounds with known biological activities, could be used to predict the potential progestogenic, estrogenic, or androgenic activity of this compound. researchgate.net Furthermore, machine learning algorithms could aid in the interpretation of complex analytical data, such as urine steroid profiles, to identify and quantify isomers like this compound. myadlm.org

Predictive Modeling of Chemical Behavior (e.g., stability, degradation)

Theoretical and computational chemistry offers powerful tools for predicting the chemical behavior of molecules, including their stability and degradation pathways. While specific, in-depth computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the principles of predictive modeling can be applied based on its structural features and its relationship to the parent compound, Norethindrone.

Predictive modeling for a compound like this compound would typically involve several computational approaches. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to determine the molecule's electronic structure and predict its reactivity. These calculations can identify the most likely sites for chemical attack, such as oxidation or hydrolysis, by mapping electron density and electrostatic potential. For instance, the double bond at the 5(6)-position and the hydroxyl and ethynyl (B1212043) groups at C17 are expected to be key reactive centers.

Molecular dynamics (MD) simulations could further be used to model the compound's behavior in different environments, such as in solution, to understand its conformational flexibility and potential interactions with other molecules that might catalyze degradation. Such simulations can provide insights into the energetic barriers for different degradation reactions, helping to predict the most favorable pathways.

In the context of its parent compound, Norethindrone, experimental studies using stability-indicating methods like high-performance liquid chromatography (HPLC) have identified this compound as a degradation product. This suggests that the isomerization of the double bond from the 4(5)-position in Norethindrone to the 5(6)-position is a relevant degradation pathway. Computational models could be used to investigate the mechanism of this isomerization, including the potential role of acid or base catalysis.

Furthermore, predictive models for toxicity and metabolic fate, such as Quantitative Structure-Activity Relationship (QSAR) models, could be applied. These models use the chemical structure of a compound to predict its biological activity and potential for forming reactive metabolites. While specific models for this compound may not exist, general models for steroids and related compounds could provide initial estimates of its potential for biotransformation and bioaccumulation.

The following table summarizes the potential applications of predictive modeling to understand the chemical behavior of this compound:

| Modeling Technique | Predicted Property | Relevance to this compound |

| Quantum Mechanics (e.g., DFT) | Electronic structure, reactivity, reaction mechanisms | Identification of reactive sites (C=C bond, hydroxyl group) and prediction of degradation pathways (e.g., oxidation, isomerization). |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Understanding the molecule's flexibility and interactions with its environment, which influence stability. |

| QSAR Models | Biological activity, toxicity, metabolism | Prediction of potential biological effects and metabolic fate based on its chemical structure. |

It is important to note that while these computational methods provide valuable theoretical insights, they are most powerful when used in conjunction with experimental data for validation.

Database Analysis of Related Chemical Structures

The chemical structure of this compound places it within a well-defined family of synthetic progestins. Analysis of chemical databases reveals a network of structurally related compounds, including its parent drug, other isomers, and related synthetic steroids. These relationships are crucial for understanding its potential biological activity, impurity profiles in pharmaceutical preparations, and metabolic fate.

The primary related compound is Norethindrone (also known as Norethisterone), from which this compound is derived as an isomer and is considered an impurity. nih.gov Another key positional isomer is delta-5(10)-Norethindrone . These isomers differ in the position of the carbon-carbon double bond in the steroid's A-ring, which can have significant implications for their chemical stability and biological receptor binding affinity.

Other related structures include the acetylated form, Norethindrone Acetate (B1210297) , and other synthetic progestins that share the 19-nortestosterone backbone. This class of progestins is characterized by the absence of a methyl group at the C-10 position, a feature that distinguishes them from progesterone. drugbank.com Examples of such related progestins include Levonorgestrel and Norgestimate.

Analyzing databases of pharmaceutical impurities and metabolites further expands the network of related structures. For instance, degradation of Norethindrone can also lead to compounds like Noreandrostenedione . Understanding the universe of these related structures is essential for the development of analytical methods capable of separating and quantifying them, ensuring the purity and quality of pharmaceutical products containing Norethindrone.

Academic Research Applications and Future Directions

Role as a Reference Standard in Steroid Research

Delta-5(6)-Norethindrone, a significant isomer of the progestin norethindrone (B1679910), serves as a crucial reference standard in steroid research. Its primary function is in the standardization and validation of analytical methods developed for the detection and quantification of related steroid compounds. The availability of a well-characterized standard like this compound is fundamental for ensuring the accuracy, precision, and inter-laboratory comparability of analytical data. This is particularly important in the quality control of pharmaceutical preparations and in metabolism studies.

Standardization of Analytical Methods for Related Compounds

The structural similarity between this compound and its parent compound, norethindrone, along with other related isomers, makes it an indispensable tool for the development and validation of various analytical techniques. These methods are vital for identifying and quantifying impurities in pharmaceutical batches of norethindrone, as the presence of even minor isomeric impurities can potentially impact the drug's therapeutic efficacy and safety profile.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most common analytical techniques where this compound is employed as a reference standard. For instance, in HPLC methods, its distinct retention time allows for its effective separation from norethindrone and other potential impurities, thereby enabling accurate quantification. Similarly, in GC analysis, particularly when coupled with mass spectrometry (GC-MS), the unique mass spectrum and retention time of this compound allow for its unambiguous identification and measurement in complex matrices.

The following table summarizes the key analytical methods where this compound is utilized as a reference standard:

| Analytical Technique | Application | Role of this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of norethindrone pharmaceuticals | Resolution and quantification of isomeric impurities |

| Gas Chromatography (GC) | Analysis of steroid profiles in biological samples | Identification and quantification of specific isomers |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory analysis and impurity identification | Provides definitive structural information for identification |

Contributions to Understanding Steroid Chemical Transformations

The study of this compound and its relationship with norethindrone provides valuable insights into the chemical transformations of steroids. The migration of the carbon-carbon double bond within the steroid's A-ring is a fundamental reaction that can be influenced by various factors such as pH, temperature, and the presence of catalysts. By investigating the conditions that lead to the isomerization of norethindrone (a delta-4 isomer) to this compound, researchers can gain a deeper understanding of the stability of these compounds and their potential degradation pathways. This knowledge is critical for optimizing the synthesis of norethindrone to minimize the formation of this impurity and for developing stable pharmaceutical formulations.

Future Research Avenues in Synthetic and Analytical Chemistry

The unique chemical properties of this compound continue to inspire further research in both synthetic and analytical chemistry.

Development of Novel Synthetic Routes

While often viewed as a process impurity in the large-scale production of norethindrone, the development of selective and efficient synthetic routes to this compound is an area of academic interest. The ability to synthesize this isomer in high purity is essential for its continued availability as a reference standard. Future research in this area may focus on the exploration of novel catalytic systems that can precisely control the position of the double bond within the steroid nucleus, thereby offering more direct and higher-yielding pathways to this specific isomer.

Advancements in Ultra-Trace Analysis Methodologies

The detection and quantification of minute levels of steroid isomers in complex biological fluids and environmental samples present a significant analytical challenge. Future research is likely to focus on the development of more sensitive and selective methods for the ultra-trace analysis of this compound. This includes the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), coupled with innovative sample preparation strategies. The development of such methodologies would be highly beneficial for pharmacokinetic studies, in-depth metabolic profiling, and environmental monitoring of endocrine-disrupting compounds.

Q & A

Q. How to address solubility challenges in this compound formulation research?

- Methodology : Employ water-immiscible co-solvents (e.g., PEG-400) to enhance dissolution rates. Validate solubility via shake-flask method with HPLC quantification. Estimate partition coefficients using group contribution models for low-solubility solids .

Key Considerations for Researchers

- Data Contradictions : Prioritize assays with high specificity (e.g., gamma-H2AX over comet assays) and contextualize in vitro findings with human exposure levels .

- Regulatory Compliance : Align impurity thresholds and safety labeling with pharmacopeial standards (USP/ICH) .

- Method Validation : Include robustness testing (pH, temperature) and cross-validate with orthogonal techniques (e.g., LC-MS for impurity identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.